N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride can be achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. Hydrochloric acid is used as a mediator in this reaction . The reaction conditions typically involve heating the mixture to 70°C in an oil bath for 1 hour .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve catalytic processes such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization reactions. These methods start from amidines, aromatic amines, or nitrile compounds .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like H₂/Ni or NaBH₄.
Substitution: Using reagents like RCOCl or CH₃I.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, KMnO₄, OsO₄, H₂/Ni, NaBH₄, RCOCl, and CH₃I. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as 2-aminoquinazoline and 2-amino-4-iminoquinazoline .
Uniqueness
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is unique due to its specific chemical structure, which allows it to exhibit a distinct range of biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C15H16ClN3 |
---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15;/h1-9H,10-11H2,(H2,16,17,18);1H |
InChI Key |
YSWPYTAEANDJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.